Arecaidine propargyl ester hydrobromide
Overview
Description
Arecaidine propargyl ester hydrobromide is a chemical compound with the molecular formula C10H13NO2 · HBr and a molecular weight of 260.13 g/mol . It is known for its role as a potent muscarinic acetylcholine receptor agonist, exhibiting slight selectivity for M2 receptors . This compound is primarily used in scientific research due to its specific biological activities.
Mechanism of Action
Target of Action
Arecaidine propargyl ester hydrobromide is an agonist of M2 muscarinic acetylcholine receptors (mAChRs) . It selectively binds to M2 over M1, M3, M4, and M5 mAChRs in CHO cells expressing the human receptors . The M2 receptors are a type of G protein-coupled receptor that is found in the heart and is involved in various physiological functions.
Mode of Action
The compound interacts with its target, the M2 mAChRs, by binding to them. This binding action triggers a series of biochemical reactions that lead to the activation of the M2 receptors . The activation of these receptors can lead to various physiological changes, depending on the specific cell type and the downstream signaling pathways that are activated.
Biochemical Pathways
The activation of M2 mAChRs by this compound can lead to the inhibition of adenylate cyclase, decrease in cyclic AMP levels, and opening of potassium channels . These actions can lead to a decrease in heart rate and force of contraction, among other effects. The compound’s effects on cell growth have also been studied, with findings suggesting that it can negatively modulate cell growth without affecting cell survival in different human neuroblastoma cell lines .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its absorption and distribution in the body
Result of Action
The activation of M2 mAChRs by this compound can lead to various physiological effects. For example, in the heart, this can result in a decrease in heart rate and force of contraction . In neuroblastoma cell lines, the compound has been shown to negatively modulate cell growth .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water could potentially affect its bioavailability and distribution within the body. Additionally, the compound should be stored in a cool, well-ventilated area and avoid contact with water or humidity . These factors could potentially influence the compound’s stability, efficacy, and action.
Biochemical Analysis
Biochemical Properties
Arecaidine propargyl ester hydrobromide selectively binds to M2 over M1, M3, M4, and M5 muscarinic acetylcholine receptors (mAChRs) in CHO cells expressing the human receptors . This interaction with the M2 receptor subtype negatively modulates cell growth without affecting cell survival .
Cellular Effects
In human neuroblastoma cell lines, this compound has been shown to inhibit cell growth . This effect is attributed to its selective activation of the M2 receptor subtype . The compound does not appear to affect cell survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to M2 muscarinic acetylcholine receptors . This binding leads to the activation of these receptors, which in turn modulates cellular processes such as cell growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of arecaidine propargyl ester hydrobromide involves the esterification of arecaidine with propargyl alcohol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions: Arecaidine propargyl ester hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Arecaidine propargyl ester hydrobromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and other chemical reactions.
Biology: Investigated for its effects on muscarinic acetylcholine receptors, particularly M2 receptors, in various biological systems.
Medicine: Explored for its potential therapeutic applications due to its selective agonist activity on muscarinic receptors.
Industry: Utilized in the development of new chemical processes and products.
Comparison with Similar Compounds
Arecoline: Another muscarinic receptor agonist with a similar structure but different receptor selectivity.
Pilocarpine: A muscarinic receptor agonist used in medical applications, particularly for treating glaucoma.
Bethanechol: A synthetic choline ester that acts as a muscarinic receptor agonist, used to treat urinary retention.
Uniqueness: Arecaidine propargyl ester hydrobromide is unique due to its slight selectivity for M2 receptors, making it a valuable tool for studying the specific functions and signaling pathways associated with these receptors .
Properties
IUPAC Name |
prop-2-ynyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.BrH/c1-3-7-13-10(12)9-5-4-6-11(2)8-9;/h1,5H,4,6-8H2,2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPUAFALRBYLTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C(C1)C(=O)OCC#C.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90151414 | |
Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-methyl-, 2-propyn-1-yl ester, hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90151414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116511-28-5 | |
Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-methyl-, 2-propyn-1-yl ester, hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116511285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-methyl-, 2-propyn-1-yl ester, hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90151414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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